1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid
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Overview
Description
1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a pyridine and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyridine and methylphenyl groups. Common reagents used in these reactions include halogenated precursors, such as bromopyridine and bromomethylbenzene, which undergo nucleophilic substitution reactions with piperazine. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, and polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
- 1-[(2-Methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
- 1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperidine
Uniqueness
1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine and methylphenyl groups attached to the piperazine ring allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3.C2H2O4/c1-16-6-2-3-7-17(16)14-20-10-12-21(13-11-20)15-18-8-4-5-9-19-18;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHHMWSABILAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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